molecular formula C11H16ClO3PS B1457697 O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate CAS No. 38528-04-0

O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate

Cat. No. B1457697
CAS RN: 38528-04-0
M. Wt: 294.74 g/mol
InChI Key: USWJOQGOFQVVHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate is a major and new photoproduct of profenofos . Profenofos is a detectable insecticide in the environment with strong toxicity to non-targeted organisms .


Synthesis Analysis

The synthesis of profenofos, which is closely related to O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate, can be achieved by reacting phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chloro phenol .


Molecular Structure Analysis

The basic structure of an organophosphorus pesticide like profenofos includes an ethyl group ®, a thio-propyl group (R’), and an O-(4-bromo-2-chlorophenyl) group (X) . The double-bonded oxygen can be replaced by sulfur to generate other structures .


Physical And Chemical Properties Analysis

Profenofos is a liquid with a pale yellow to amber color and a garlic-like odor . It has a molar mass of 373.63 g·mol−1 .

Scientific Research Applications

Metabolism and Bioactivation

  • Prothiofos, a compound related to O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate, has been studied for its metabolism in rats. It is absorbed rapidly from the small intestine and metabolized into various compounds, such as 2,4-dichlorophenol and O-2,4-dichlorophenyl O-ethyl hydrogen phosphorothioate (Ueyama & Takase, 1980).
  • Certain phosphorothiolate pesticides, including those with S-propyl groups, are converted into more potent acetylcholinesterase inhibitors through oxidative bioactivation. This process is stereospecific and varies with different chiral isomers of the compounds (Wing, Glickman & Casida, 1983).

Analytical Applications

  • Prothiofos can be used as a membrane solvent to create a histamine-sensitive membrane electrode. This application is valuable in determining histamine release from mast cells, providing an analytical tool for biological and medical research (Katsu & Hirodo, 1999).

Agricultural Applications

  • O,O-diaryl S-ethyl phosphorothioates, closely related to O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate, have been synthesized and tested for their fungitoxic properties against various plant pathogens. These compounds, including S-ethyl O,O-bis(2, 4,5-trichlorophenyl) phosphorothioate, exhibit high activity against a range of species, demonstrating their potential as agricultural fungicides (Gupta & Roy, 1984).

Environmental Impact

  • The environmental fate and impact of similar organophosphorus compounds, including their effects on microbial activities in soil and aquatic ecosystems, have been extensively studied. These studies help in understanding the ecological consequences of using such chemicals in agriculture and pest control (Tu, 1970).

Mechanism of Action

Like other organophosphates, the mechanism of action of profenofos is via the inhibition of the acetylcholinesterase enzyme . Although it is used in the form of a racemate, the S(-) isomer is a more potent inhibitor .

Safety and Hazards

The World Health Organization classifies profenofos as moderately hazardous (Toxicity Class II) . It has been described as “of moderately severe toxicity”, causing respiratory failure .

Future Directions

A biodegradation pathway has been established for profenofos, calling for future studies on this pesticide . The usage of organophosphates around the world accounts for more than 30% of the world market , indicating a need for continued research and development in this area.

properties

IUPAC Name

1-chloro-2-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClO3PS/c1-3-9-17-16(13,14-4-2)15-11-8-6-5-7-10(11)12/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWJOQGOFQVVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSP(=O)(OCC)OC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClO3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate
Reactant of Route 2
Reactant of Route 2
O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate
Reactant of Route 3
Reactant of Route 3
O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate
Reactant of Route 4
Reactant of Route 4
O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate
Reactant of Route 5
Reactant of Route 5
O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate
Reactant of Route 6
Reactant of Route 6
O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.